molecular formula C12H17N B15261388 Azetidine, 3-isopropyl-3-phenyl- CAS No. 7215-21-6

Azetidine, 3-isopropyl-3-phenyl-

Cat. No.: B15261388
CAS No.: 7215-21-6
M. Wt: 175.27 g/mol
InChI Key: JWJFFUAMBFMULY-UHFFFAOYSA-N
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Description

Azetidine, 3-isopropyl-3-phenyl-: is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is an analogue of cyclobutane and is used in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Azetidines are used as building blocks in organic synthesis due to their unique reactivity and stability. They are employed in the synthesis of complex molecules and polymers .

Biology: In biological research, azetidines are used to study enzyme mechanisms and protein interactions. Their ring strain and nitrogen content make them useful probes in biochemical assays .

Medicine: Azetidines have been explored for their potential therapeutic applications. They are found in various bioactive molecules and natural products, such as antihypertensive agents and anticoagulants .

Industry: In the industrial sector, azetidines are used in the production of polymers, coatings, and materials templating. They are also employed in non-viral gene transfection and CO2 adsorption .

Mechanism of Action

The mechanism of action of azetidines is primarily driven by their ring strain, which facilitates various chemical reactions. The ring strain allows for facile bond cleavage and formation, making azetidines highly reactive under appropriate conditions. Molecular targets and pathways involved include enzyme active sites and protein binding domains .

Comparison with Similar Compounds

Uniqueness: Azetidines strike a balance between the high reactivity of aziridines and the stability of pyrrolidines and piperidines. This unique combination of properties makes azetidines valuable in various applications, from organic synthesis to medicinal chemistry .

Properties

CAS No.

7215-21-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-phenyl-3-propan-2-ylazetidine

InChI

InChI=1S/C12H17N/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

JWJFFUAMBFMULY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CNC1)C2=CC=CC=C2

Origin of Product

United States

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